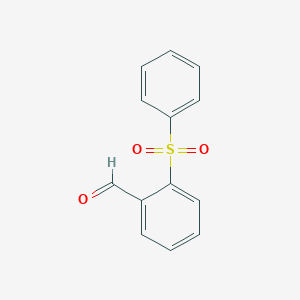

2-(Phenylsulfonyl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKMIEALBOKDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348820 | |

| Record name | 2-(phenylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126076-76-4 | |

| Record name | 2-(phenylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126076-76-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Phenylsulfonyl)benzaldehyde

CAS Number: 126076-76-4

Introduction: Unveiling a Versatile Synthetic Building Block

2-(Phenylsulfonyl)benzaldehyde is an aromatic organic compound featuring a benzaldehyde ring substituted at the ortho position with a phenylsulfonyl group.[1] This unique molecular architecture, combining a reactive aldehyde functionality with a bulky, electron-withdrawing sulfonyl group, makes it a valuable intermediate in synthetic organic chemistry and a scaffold of interest in medicinal chemistry. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including condensations, oxidations, and reductions, allowing for the construction of complex molecular frameworks.[2] Simultaneously, the phenylsulfonyl moiety influences the molecule's steric and electronic properties, which can be strategically exploited in the design of novel chemical entities. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is foundational to its application. The key physicochemical and spectroscopic data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 126076-76-4 | [1] |

| Molecular Formula | C₁₃H₁₀O₃S | [1] |

| Molecular Weight | 246.28 g/mol | [1] |

| IUPAC Name | 2-(benzenesulfonyl)benzaldehyde | [1] |

| Appearance | Solid (Physical form may vary) | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.14 (s, 1H), 8.06 (s, 4H) | [3] |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 191.5, 140.0, 130.1 | [3] |

| IR Absorption (cm⁻¹) | ~1700 (C=O stretch), ~2820 & ~2720 (Aldehyde C-H stretch), ~1310 & ~1150 (S=O stretch) | [4][5] |

Synthesis of this compound: A Two-Step Approach

A reliable and scalable synthesis of this compound can be achieved through a two-step sequence involving the initial formation of a thioether followed by its selective oxidation to the corresponding sulfone. This method offers high yields and utilizes readily available starting materials.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Step 1 - Synthesis of 2-(Phenylthio)benzaldehyde

This procedure is based on a nucleophilic aromatic substitution reaction.

-

Reaction Setup: To a round-bottom flask, add 2-chlorobenzaldehyde (1.0 eq.), thiophenol (1.1 eq.), and potassium carbonate (1.5 eq.) in dimethylformamide (DMF).

-

Reaction Execution: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-(phenylthio)benzaldehyde, can be purified by column chromatography on silica gel.[2]

Experimental Protocol: Step 2 - Oxidation to this compound

This step involves the selective oxidation of the thioether to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

-

Reaction Setup: Dissolve the purified 2-(phenylthio)benzaldehyde (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (approximately 2.2 equivalents) portion-wise, ensuring the temperature remains low. Using a slight excess of the oxidizing agent helps drive the reaction to the sulfone.[6]

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material and the formation of the product by TLC.[3]

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Chemical Reactivity and Synthetic Utility

The aldehyde group in this compound is a key site of reactivity. It can undergo a variety of transformations common to aldehydes, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(phenylsulfonyl)benzoic acid.

-

Reduction: Reduction of the aldehyde yields 2-(phenylsulfonyl)benzyl alcohol.

-

Condensation Reactions: It can participate in reactions such as the Wittig reaction, aldol condensation, and the formation of Schiff bases, providing access to a diverse range of complex molecules.[2]

The phenylsulfonyl group is generally stable under many reaction conditions. Its electron-withdrawing nature can influence the reactivity of the aromatic ring and the aldehyde group.

Relevance in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in pharmacologically active compounds. Both the benzaldehyde and sulfonyl functionalities are considered "privileged scaffolds" in medicinal chemistry.

-

Benzaldehyde Derivatives: These compounds have been investigated for a wide range of biological activities, including as inhibitors of enzymes like tyrosinase.[7]

-

Sulfonyl-Containing Compounds: The sulfonyl group is a key component in many approved drugs, including antibacterial sulfonamides and anti-inflammatory COX-2 inhibitors. Phenylsulfonamide derivatives have been explored as potential anticonvulsant agents.[7]

The combination of these two pharmacophores in this compound makes it an attractive starting point for the synthesis of novel therapeutic agents. Its derivatives could be explored as potential enzyme inhibitors or receptor modulators. For example, derivatives of N-(phenylsulfonyl)glycines have been studied as inhibitors of aldose reductase.[8]

Caption: Potential of this compound as a scaffold in drug discovery.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its distinct combination of a reactive aldehyde and a robust phenylsulfonyl group provides a valuable platform for the development of novel compounds. This guide has outlined its key properties, a reliable synthetic protocol, and its potential as a scaffold for the discovery of new therapeutic agents. Further exploration of the biological activities of its derivatives is a promising avenue for future research.

References

- Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.

- Supporting Information for a chemical communication. (2014). Royal Society of Chemistry.

- Trivedi, B. K., et al. (1989). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. Journal of Medicinal Chemistry, 32(1), 145-151.

- Reddit. (2022). Chemoselective thioether oxidation. r/Chempros.

- Organic Chemistry Portal. Sulfone synthesis by oxidation.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis.

- Gaba, M., et al. (2010). Synthesis and pharmacological evaluation of novel 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives as anti-inflammatory and analgesic agents. Medicinal Chemistry Research, 19(5), 467-476.

- Khan, S. A., et al. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 9(53), 30846-30869.

- Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1269.

- Wang, Z., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. Molecules, 20(9), 17585-17600.

- Nihei, K., et al. (2017). Substituent effect of benzaldehydes on tyrosinase inhibition. Plant Physiology and Biochemistry, 112, 169-173.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

Sources

- 1. This compound | C13H10O3S | CID 640916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Phenylthio)benzaldehyde | C13H10OS | CID 12340685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

"2-(Phenylsulfonyl)benzaldehyde" IUPAC name

An In-depth Technical Guide to 2-(Phenylsulfonyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional organic compound. We delve into its chemical identity, structural properties, synthesis, and spectroscopic characterization. The document explores the compound's reactivity, highlighting its utility as a precursor in advanced organic synthesis, particularly for heterocyclic structures relevant to medicinal chemistry. Protocols for synthesis and characterization are detailed, underpinned by mechanistic rationale. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this important sulfonyl-aldehyde building block.

Introduction: The Sulfonyl-Aldehyde Synthon

In the landscape of organic synthesis and medicinal chemistry, molecules possessing multiple, orthogonally reactive functional groups are of paramount importance. This compound emerges as a distinguished member of this class, integrating the electrophilic reactivity of an aromatic aldehyde with the electron-withdrawing and structurally significant nature of a phenylsulfonyl group. The ortho arrangement of these two moieties creates a unique electronic and steric environment, making it a valuable synthon for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents and functional materials. The sulfone group, a key structural motif in numerous pharmaceuticals, imparts metabolic stability and can engage in crucial hydrogen bonding interactions with biological targets[1][2]. This guide offers an in-depth exploration of its synthesis, characterization, and synthetic potential.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of reproducible science. All key identifiers and computed properties for this compound are consolidated below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(benzenesulfonyl)benzaldehyde | [3][4] |

| Synonyms | 2-(Phenylsulphonyl)benzaldehyde | [4] |

| CAS Number | 126076-76-4 | [3][4] |

| Molecular Formula | C₁₃H₁₀O₃S | [3][5] |

| Molecular Weight | 246.28 g/mol | [3][4] |

| Monoisotopic Mass | 246.035065 Da | [3][6] |

| InChI Key | CWKMIEALBOKDCD-UHFFFAOYSA-N | [3] |

| SMILES | O=CC1=CC=CC=C1S(=O)(=O)C1=CC=CC=C1 | [3][6] |

| Physical State | Solid (powder/crystal) | [7] |

| Storage Temperature | Refrigerator (2-8°C) | [7] |

Synthesis Protocol: Oxidation of a Thioether Precursor

The most common and reliable route to diaryl sulfones is the oxidation of the corresponding thioether (sulfide). This strategy offers high yields and utilizes readily available oxidizing agents. The causality is clear: the sulfur atom in a thioether is in a low oxidation state (-2) and can be selectively oxidized to the sulfoxide (+0) and subsequently to the sulfone (+2) state without affecting the aldehyde or aromatic rings under controlled conditions.

Experimental Protocol: Two-Step Synthesis

This protocol first involves the synthesis of the thioether precursor, 2-(phenylthio)benzaldehyde, followed by its oxidation.

Step 1: Synthesis of 2-(phenylthio)benzaldehyde via Nucleophilic Aromatic Substitution

-

Reactants: 2-Fluorobenzaldehyde, Thiophenol, Potassium Carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF)

-

Rationale: 2-Fluorobenzaldehyde is activated towards nucleophilic aromatic substitution by the electron-withdrawing aldehyde group. Thiophenol is converted to the more nucleophilic thiophenolate anion by the base (K₂CO₃), which then displaces the fluoride.

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorobenzaldehyde (1.24 g, 10 mmol) and thiophenol (1.10 g, 10 mmol).

-

Add anhydrous potassium carbonate (2.76 g, 20 mmol) and 50 mL of dry DMF.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-(phenylthio)benzaldehyde, which can be purified by column chromatography.

Step 2: Oxidation to this compound

-

Reactant: 2-(phenylthio)benzaldehyde

-

Oxidizing Agent: Hydrogen Peroxide (H₂O₂)

-

Solvent: Acetic Acid

-

Rationale: Hydrogen peroxide in an acidic medium like acetic acid is an effective oxidizing agent for converting sulfides to sulfones. The reaction proceeds through a sulfoxide intermediate. Using a slight excess of H₂O₂ ensures complete conversion to the sulfone.

-

Dissolve 2-(phenylthio)benzaldehyde (2.14 g, 10 mmol) in 40 mL of glacial acetic acid in a 100 mL round-bottom flask.

-

Cool the flask in an ice bath and slowly add 30% hydrogen peroxide (2.5 mL, ~22 mmol) dropwise, ensuring the temperature remains below 20 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the starting material and sulfoxide intermediate are consumed.

-

Pour the reaction mixture into 200 mL of cold water. A white precipitate will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white solid.

Spectroscopic Characterization

Structural elucidation and purity assessment are non-negotiable for any chemical entity used in research. The following data are representative for confirming the identity of this compound.[8]

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons. The aldehyde proton (CHO) will appear as a singlet at a significantly downfield chemical shift, typically δ 10.0-10.5 ppm. The aromatic region (δ 7.5-8.2 ppm) will show complex multiplets corresponding to the 9 aromatic protons on the two benzene rings. Protons ortho to the electron-withdrawing sulfonyl and aldehyde groups will be shifted further downfield.

-

¹³C NMR (101 MHz, CDCl₃): The carbon spectrum provides definitive structural confirmation.[3][9][10] Key expected signals include the aldehyde carbonyl carbon (C=O) around δ 190-195 ppm. The aromatic region will show multiple signals between δ 125-145 ppm. The carbon atom attached to the sulfur atom (C-SO₂) will be found around δ 140-142 ppm.

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹): The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups.[11]

-

~3060 cm⁻¹ (Aromatic C-H stretch)

-

~1700 cm⁻¹ (Strong, sharp C=O stretch of the aldehyde)

-

~1320 and ~1160 cm⁻¹ (Strong, characteristic asymmetric and symmetric S=O stretches of the sulfone)

-

-

Mass Spectrometry (MS-ESI): Electrospray ionization mass spectrometry will typically show the protonated molecular ion [M+H]⁺ at m/z 247.04, confirming the molecular weight.[6]

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile substrate for various organic transformations.

-

Reactions at the Aldehyde Group: The aldehyde is the primary site of reactivity.

-

Oxidation/Reduction: It can be easily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol, providing access to two different classes of compounds.[12]

-

Condensation Reactions: It readily undergoes condensation reactions with active methylene compounds (e.g., Knoevenagel condensation) and stabilized ylides (Wittig reaction) to form new carbon-carbon double bonds.[13]

-

Imines and Heterocycles: Reaction with amines or hydrazines can form imines or hydrazones, which are valuable intermediates for the synthesis of nitrogen-containing heterocycles.

-

-

Applications in Heterocyclic Synthesis: The ortho positioning of the aldehyde and sulfonyl groups allows for facile intramolecular cyclization reactions. For example, after conversion of the aldehyde to a suitable intermediate, the sulfonyl group can act as a leaving group or participate in cyclization, leading to the formation of various fused ring systems. Sulfones and sultones (cyclic sulfonate esters) are known for their wide range of biological activities, making this a promising area for drug discovery.[14][15]

Safety and Handling

As a responsible scientist, adherence to safety protocols is mandatory. This compound presents specific hazards that must be managed appropriately.

-

GHS Hazard Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Skin Irritation: Category 2. Causes skin irritation.

-

Eye Irritation: Category 2A. Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile rubber).[17][18]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[16][19]

-

Wash hands thoroughly after handling.[17]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]

-

For long-term stability, storage in a refrigerator is recommended.

-

Conclusion

This compound is more than just a simple aromatic aldehyde; it is a strategically functionalized building block with significant potential in organic synthesis. Its preparation is straightforward, and its dual reactivity offers multiple handles for molecular elaboration. For researchers in medicinal chemistry, the combination of a reactive aldehyde for scaffold construction and a biologically relevant sulfone moiety makes this compound an attractive starting point for the design and synthesis of new bioactive molecules. This guide provides the foundational knowledge required to handle, synthesize, and strategically deploy this versatile reagent in advanced research and development programs.

References

- PubChem. This compound | C13H10O3S | CID 640916.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- PhytoBank. Showing this compound (PHY0180914).

- CONICET. Spectral Assignments and Reference Data.

- Durham Tech. SIGMA-ALDRICH.

- PubChemLite. This compound (C13H10O3S).

- MDPI. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.

- ScienceDirect. Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry.

- Wiley. 5 Combination of 1H and 13C NMR Spectroscopy.

- ResearchGate. Sulfones: An important class of organic compounds with diverse biological activities.

- MDPI. Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds: Contribution of the Ethyl and Phenyl Substituents on Non-Covalent Molecular Interactions; Biological Antiproliferative Activity.

- Google Patents. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.

- Chemistry LibreTexts. 9: Multistep Synthesis (Experiment).

- ChemSynthesis. 4-(phenylsulfonyl)benzaldehyde.

- Fisher Scientific. SAFETY DATA SHEET - Benzaldehyde.

- RSC Publishing. Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction.

- ResearchGate. Representative biologically active sulfones. Download Scientific Diagram.

- MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. The effect of various solvents on the reaction of benzenesulfonamide with benzaldehyde in the presence of DMTrCl at 40 °C.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubMed Central. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides.

- Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

- ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. Download Table.

- Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Benzaldehyde: Reactions and Synthetic Utility.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C13H10O3S | CID 640916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PhytoBank: Showing this compound (PHY0180914) [phytobank.ca]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C13H10O3S) [pubchemlite.lcsb.uni.lu]

- 7. 468751-38-4 CAS MSDS (2-(PHENYLSULFONYLMETHYL)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. mdpi.com [mdpi.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]

- 16. durhamtech.edu [durhamtech.edu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.be [fishersci.be]

- 19. fishersci.ca [fishersci.ca]

A Technical Guide to the Synthesis of 2-(Phenylsulfonyl)benzaldehyde via Copper-Catalyzed Sulfonylation

Abstract: This guide provides an in-depth technical overview for the synthesis of 2-(Phenylsulfonyl)benzaldehyde from 2-chlorobenzaldehyde and sodium benzenesulfinate. The core of this transformation is a copper-catalyzed Ullmann-type C-S cross-coupling reaction, a robust method for the formation of diaryl sulfones. Diaryl sulfone moieties are significant pharmacophores and versatile synthetic intermediates in the development of novel therapeutics.[1][2] This document details the underlying reaction mechanism, provides a comprehensive, field-proven experimental protocol, discusses critical parameters for process optimization, and outlines methods for product characterization. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

Diaryl sulfones are a class of organosulfur compounds that feature prominently in medicinal chemistry.[3] The sulfonyl group (–SO₂–) acts as a rigid and polar linker, capable of engaging in hydrogen bonding and dipole-dipole interactions, which makes it a valuable component in designing molecules that interact with biological targets. Compounds containing the diaryl sulfone scaffold have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1]

This compound, in particular, is a bifunctional molecule possessing both the diaryl sulfone core and a reactive aldehyde group. This unique combination makes it a highly valuable intermediate for the synthesis of more complex heterocyclic structures and drug candidates. The aldehyde can be readily transformed into various functional groups, enabling its use in constructing diverse molecular libraries for drug discovery programs.

The synthesis described herein utilizes an Ullmann-type condensation, a classic and powerful reaction in organic chemistry for forming carbon-heteroatom bonds.[4] Modern advancements in catalysis have transformed this reaction into a more efficient and milder process, expanding its applicability and making it a cornerstone of synthetic strategy.[5][6]

Reaction Mechanism: The Ullmann-Type C-S Coupling

The formation of this compound from 2-chlorobenzaldehyde and sodium benzenesulfinate proceeds via a copper-catalyzed nucleophilic aromatic substitution, commonly referred to as an Ullmann-type reaction.[4] The generally accepted mechanism involves a catalytic cycle with copper(I) as the active species.

Overall Reaction:

Catalytic Cycle Breakdown:

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (2-chlorobenzaldehyde) to a Cu(I) species. This is often the rate-limiting step and results in the formation of a transient, high-valent organocopper intermediate, Ar-Cu(III)-Cl.

-

Ligand Exchange/Metathesis: The sulfinate salt (sodium benzenesulfinate) displaces the halide on the copper center to form a new intermediate, Ar-Cu(III)-SO₂Ph. The presence of a ligand (e.g., a diamine) is crucial for stabilizing the copper center and facilitating these steps.

-

Reductive Elimination: The final C-S bond is formed through reductive elimination from the Cu(III) intermediate, yielding the desired diaryl sulfone product and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, solvent, and base is critical as these components collectively influence the reaction rate, yield, and substrate scope by stabilizing the catalytic species and promoting the key steps of the cycle.

Comprehensive Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

| Reagent/Material | Formula | M.W. | CAS No. | Quantity | Notes |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 89-98-5 | 1.41 g (10 mmol) | Reagent grade, >98% |

| Sodium Benzenesulfinate | C₆H₅NaO₂S | 164.16 | 873-55-2 | 1.81 g (11 mmol) | Anhydrous |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 7681-65-4 | 95 mg (0.5 mmol) | 5 mol% |

| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 107-15-3 | 88 mg (1.0 mmol) | 10 mol%, Ligand |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | 2.76 g (20 mmol) | Anhydrous, powdered |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | 40 mL | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ~200 mL | For extraction |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~100 mL | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | As needed | For drying |

| Silica Gel | SiO₂ | - | - | As needed | For chromatography |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chlorobenzaldehyde (1.41 g, 10 mmol), sodium benzenesulfinate (1.81 g, 11 mmol), copper(I) iodide (95 mg, 0.5 mmol), and powdered potassium carbonate (2.76 g, 20 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen three times to establish an inert atmosphere. This is crucial to prevent the oxidation of the Cu(I) catalyst.

-

Solvent and Ligand Addition: Through the septum, add anhydrous DMF (40 mL) via syringe, followed by N,N'-dimethylethylenediamine (88 mg, 1.0 mmol).

-

Reaction: Immerse the flask in a preheated oil bath at 120 °C. Stir the mixture vigorously. The reaction mixture will typically turn from a pale suspension to a darker, more homogeneous solution as the reaction progresses.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. Spot the reaction mixture against the 2-chlorobenzaldehyde starting material. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete (disappearance of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3) to afford this compound as a solid.

Safety and Hazard Information

-

This compound: Harmful if swallowed, in contact with skin, or if inhaled.[7]

-

2-Chlorobenzaldehyde: Corrosive and an irritant. Handle with care.

-

DMF: A potential teratogen. Avoid inhalation and skin contact.

-

Copper(I) Iodide: Irritant.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Process Optimization and Critical Parameters

The success of the Ullmann C-S coupling is highly dependent on the careful selection of reaction parameters. For researchers aiming to optimize this synthesis, the following variables are key.

| Parameter | Options & Rationale | Typical Conditions |

| Copper Source | CuI, Cu₂O, CuBr, Cu(OAc)₂. Cu(I) salts are generally more active and are considered the catalytic precursors.[8] | 5-10 mol% CuI |

| Ligand | Diamines (e.g., DMEDA), amino acids (e.g., L-proline), phenols. Ligands stabilize the copper catalyst, increase its solubility, and accelerate the reductive elimination step, often allowing for lower reaction temperatures.[4] | 10-20 mol% DMEDA |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄. An inorganic base is required to neutralize the halide formed and to facilitate the reaction. Cs₂CO₃ is often more effective but also more expensive. | 2.0 equiv. K₂CO₃ |

| Solvent | DMF, DMSO, NMP, Dioxane. High-boiling polar aprotic solvents are necessary to dissolve the sulfinate salt and reach the required reaction temperatures. | DMF or DMSO |

| Temperature | 100-140 °C. Sufficient thermal energy is needed to overcome the activation barrier for the oxidative addition step, especially with less reactive aryl chlorides. | 120 °C |

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₀O₃S[7] |

| Molecular Weight | 246.28 g/mol [7] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Literature values vary; typically in the range of 114-118 °C |

| ¹H NMR (CDCl₃) | Expected peaks: Aldehyde proton (singlet, ~10 ppm), aromatic protons (multiplets, 7.5-8.2 ppm). |

| ¹³C NMR (CDCl₃) | Expected peaks: Carbonyl carbon (~190 ppm), aromatic carbons (125-145 ppm). |

| IR (KBr, cm⁻¹) | Characteristic peaks: C=O stretch (~1700 cm⁻¹), SO₂ asymmetric and symmetric stretches (~1320 and ~1160 cm⁻¹). |

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of this compound using a copper-catalyzed Ullmann-type C-S coupling reaction. By carefully controlling key parameters such as the choice of ligand, solvent, and temperature, high yields of the target compound can be achieved. The protocol is robust and serves as a strong foundation for researchers in medicinal chemistry and organic synthesis who require access to this valuable synthetic intermediate for the development of novel, biologically active molecules.

References

- ResearchGate. (n.d.). Drugs with diaryl sulfone and catechol skeletons.

- Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216.

- Panda, J., & Sahu, S. (2021). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Asian Journal of Chemistry, 33(1), 1-12.

- Verma, N. K. (2023). A New Avenue to Diversity-Oriented Synthesis of Diaryl Sulfones. ChemistrySelect, 8(23).

- Gómez-Pérez, V., et al. (2022). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. Molecules, 27(23), 8527.

- Bar-Zeev, M., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2573–2593.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640916, this compound.

- PubChemLite. (n.d.). This compound (C13H10O3S).

- He, Z., et al. (2022). Amine-Catalyzed Copper-Mediated C-H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. Angewandte Chemie International Edition, 61(28), e202203716.

- Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3615.

- Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. University of Turin Institutional Repository.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- Kou, M., Wei, Z., Li, Z., & Xu, B. (2022). Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides. Organic Letters, 24(46), 8514–8519.

- PhytoBank. (2015). Showing this compound (PHY0180914).

- Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Coll. Vol. 1, p.166 (1941); Vol. 2, p.130 (1922).

- Organic Chemistry Portal. (2013). Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles.

- Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. A New Avenue to Diversity‐Oriented Synthesis of Diaryl Sulfones (2023) | Narsingh Kumar Verma [scispace.com]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides [mdpi.com]

- 6. iris.unito.it [iris.unito.it]

- 7. This compound | C13H10O3S | CID 640916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of 2-(Phenylsulfonyl)benzaldehyde

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for the compound 2-(phenylsulfonyl)benzaldehyde (CAS No: 126076-76-4). As a valuable bifunctional molecule in organic synthesis, possessing both an electrophilic aldehyde and a strongly electron-withdrawing phenylsulfonyl group, its unambiguous structural confirmation is paramount for its application in research and drug development.[1] This document outlines the predicted ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic signatures of the molecule. The interpretations are grounded in fundamental principles and supported by data from analogous structures. Furthermore, we present robust, field-proven protocols for acquiring high-fidelity spectral data, ensuring researchers can confidently verify the identity and purity of their synthesized material.

Molecular Structure and Spectroscopic Implications

The structure of this compound features two aromatic rings connected by a sulfonyl bridge, with an aldehyde group positioned ortho to the sulfonyl group on one of the rings. This specific arrangement dictates the electronic environment of every atom and, consequently, its spectroscopic signature.

The powerful electron-withdrawing nature of both the sulfonyl (SO₂) and formyl (CHO) groups dramatically influences the electron density of the attached benzene ring (Ring A). This results in a significant downfield shift (deshielding) of its aromatic protons and carbons in NMR spectroscopy compared to unsubstituted benzene. The phenyl group attached to the sulfonyl moiety (Ring B) is less affected but still experiences deshielding.

Molecular Structure Diagram

Caption: Numbered structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy is the cornerstone for verifying the hydrogen framework of a molecule. For this compound, the spectrum is expected to be complex in the aromatic region due to the presence of nine distinct aromatic protons.

Causality Behind Chemical Shifts: The aldehyde proton (-CHO) is expected to be the most deshielded proton, appearing at a very low field (δ > 10 ppm) due to the magnetic anisotropy of the C=O bond. The protons on Ring A will be significantly shifted downfield relative to those on Ring B because they are influenced by two electron-withdrawing groups. The proton ortho to both the aldehyde and the sulfonyl group (on C6) will likely be the most deshielded of the aromatic protons.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aldehyde-H | 10.0 - 10.5 | Singlet (s) | 1H |

| Aromatic-H (Ring A) | 7.8 - 8.5 | Multiplet (m) | 4H |

| Aromatic-H (Ring B) | 7.5 - 7.8 | Multiplet (m) | 5H |

Note: These are predicted values based on the analysis of benzaldehyde[2][3] and related sulfonyl compounds. The exact shifts and coupling patterns require experimental verification.

Experimental Protocol for ¹H NMR Spectroscopy

A self-validating protocol ensures data is both accurate and reproducible.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried this compound sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used if solubility is an issue.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Acquisition Time (at): 3-4 seconds. This ensures high resolution.

-

Relaxation Delay (d1): 2-5 seconds. This allows for full relaxation of protons between pulses, ensuring accurate integration.

-

Pulse Angle: 30-45°. A smaller pulse angle can be used to decrease the experiment time without significantly compromising signal for qualitative analysis.

-

Number of Scans (ns): 8-16. Averaging multiple scans improves the signal-to-noise ratio.

-

Spectral Width (sw): 0-16 ppm. This range covers all expected proton signals.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks and normalize the integration values relative to a known peak (e.g., the aldehyde proton set to 1H).

-

Workflow for NMR Data Acquisition and Analysis

Caption: Standard workflow for NMR sample preparation to structural confirmation.

Carbon-13 (¹³C) Nuclear Magnetic Resonance Spectroscopy

While ¹H NMR maps the proton environment, ¹³C NMR provides direct information about the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, these experiments require more acquisition time.

Causality Behind Chemical Shifts: The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield (δ > 190 ppm), serving as a key diagnostic peak.[4] The aromatic carbons will resonate in the typical range of δ 120-150 ppm. The carbons directly attached to the sulfonyl group and the ipso-carbon of the aldehyde group will be deshielded compared to other aromatic carbons. Due to the lack of symmetry, 13 distinct carbon signals are expected.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| C-SO₂ (Ring A) | 140 - 145 |

| C-CHO (Ring A) | 135 - 140 |

| Aromatic C-H (Ring A) | 128 - 138 |

| C-SO₂ (Ring B) | 138 - 142 |

| Aromatic C-H (Ring B) | 127 - 135 |

Note: These are predicted values based on known data for benzaldehyde[4][5] and phenyl sulfones.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR. Use 20-50 mg of the compound in ~0.6 mL of deuterated solvent.

-

-

Instrument Parameters (100 MHz for ¹³C):

-

Experiment Type: Proton-decoupled (standard).

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. A shorter delay is common for qualitative broadband-decoupled spectra.

-

Pulse Angle: 45°.

-

Number of Scans (ns): 1024 or higher. A significantly larger number of scans is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (sw): 0-220 ppm. This range covers all expected carbon signals.

-

-

Data Processing:

-

Similar to ¹H NMR, involving Fourier transformation, phasing, and baseline correction.

-

Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring their vibrational frequencies.

Causality Behind Absorption Bands: The spectrum of this compound will be dominated by strong absorptions from the C=O and S=O bonds. The aldehyde C=O stretch is a sharp, intense band typically found around 1700 cm⁻¹.[6] The sulfonyl group will exhibit two characteristic strong stretching vibrations (symmetric and asymmetric) in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions.

Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aldehyde C-H | Stretch | 2850 - 2820, 2750 - 2720 | Medium (often two bands) |

| Aldehyde C=O | Stretch | 1710 - 1690 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Sulfonyl S=O | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonyl S=O | Symmetric Stretch | 1160 - 1120 | Strong |

| C-S | Stretch | 700 - 650 | Medium |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

-

Data Processing:

-

The instrument software automatically performs a background subtraction.

-

Identify and label the major absorption peaks.

-

Functional Group - IR Frequency Correlation

Caption: Correlation of key functional groups to their expected IR frequencies.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. ¹H NMR confirms the proton count and their relative positions, with the aldehyde proton at δ > 10 ppm being a definitive marker. ¹³C NMR validates the carbon framework, highlighted by the carbonyl carbon signal near δ 190 ppm. Finally, IR spectroscopy provides rapid confirmation of the essential aldehyde (C=O at ~1700 cm⁻¹) and sulfonyl (S=O at ~1350 and ~1150 cm⁻¹) functional groups. By following the detailed protocols within this guide, researchers can confidently generate and interpret high-quality data to verify the structure and purity of this important synthetic intermediate.

References

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.

- PubChem. (n.d.). 2-Formylbenzenesulfonic acid. National Center for Biotechnology Information.

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0006115).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Doc Brown's Chemistry. (n.d.). proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO.

- MDPI. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.

- PubChemLite. (n.d.). This compound (C13H10O3S).

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde.

- ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations.

- PhytoBank. (2015). Showing this compound (PHY0180914).

- NIST. (n.d.). Benzaldehyde. NIST WebBook.

- ResearchGate. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.

Sources

- 1. PhytoBank: Showing this compound (PHY0180914) [phytobank.ca]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Benzaldehyde(100-52-7) 1H NMR spectrum [chemicalbook.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Benzaldehyde(100-52-7) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

"2-(Phenylsulfonyl)benzaldehyde" solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Phenylsulfonyl)benzaldehyde in Common Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Solubility Data

This compound is a bifunctional organic compound featuring a reactive aldehyde group and a polar sulfonyl moiety attached to two aromatic rings. Its unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and materials. The successful execution of reactions, the efficiency of purification processes like crystallization, and the formulation of final products are all critically dependent on a thorough understanding of the compound's solubility in various organic solvents.

This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, we will first establish a robust predicted solubility profile based on first principles of chemical structure and intermolecular forces. Subsequently, we will detail a self-validating, field-proven experimental protocol for the precise quantitative determination of its solubility, empowering researchers to generate reliable data tailored to their specific laboratory conditions.

Molecular Structure and Polarity: Predicting Solubility Behavior

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2][3] An analysis of the molecular structure of this compound is therefore paramount.

-

Chemical Structure: C₁₃H₁₀O₃S

-

IUPAC Name: 2-(benzenesulfonyl)benzaldehyde[4]

The molecule incorporates several key features that dictate its overall polarity and interactions with solvents:

-

Two Phenyl Rings: These bulky aromatic groups are nonpolar and will primarily interact via weak van der Waals forces (London dispersion forces). Their presence contributes significant hydrophobic character to the molecule.

-

Sulfonyl Group (-SO₂-): This is a strongly polar, electron-withdrawing group. The sulfur-oxygen bonds are highly polarized, creating a significant dipole moment. The oxygen atoms can also act as hydrogen bond acceptors.

-

Aldehyde Group (-CHO): This is also a polar group due to the electronegative oxygen atom. It contributes to the molecule's overall dipole moment and the oxygen can act as a hydrogen bond acceptor.

Overall Polarity Assessment: this compound is a polar organic molecule. The strong dipoles of the sulfonyl and aldehyde groups dominate, but the large, nonpolar surface area of the two phenyl rings prevents it from being soluble in highly polar solvents like water. Its solubility will be highest in organic solvents that can effectively interact with both its polar functional groups and its nonpolar aromatic framework.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound across different classes of organic solvents. The following table provides a qualitative forecast to guide solvent selection for experimental determination.

| Solvent Class | Solvent Example | Relative Polarity (P') | Predicted Solubility | Rationale for Interaction |

| Nonpolar | Hexane | 0.1 | Low / Insoluble | The solvent's weak dispersion forces are insufficient to overcome the strong dipole-dipole interactions between the polar solute molecules. |

| Toluene | 2.4 | Low to Moderate | The aromatic nature of toluene allows for some π-π stacking with the phenyl rings of the solute, but it lacks the polarity to effectively solvate the sulfonyl and aldehyde groups. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Good | DCM's dipole moment can interact favorably with the polar functional groups of the solute. |

| Ethyl Acetate | 4.4 | Good | The ester group provides polarity for dipole-dipole interactions, and the ethyl group offers some nonpolar character. | |

| Tetrahydrofuran (THF) | 4.0 | Very Good | THF is a polar ether that can effectively solvate the polar groups and its cyclic structure is compatible with the aromatic rings. | |

| Acetone | 5.1 | Very Good | The highly polar carbonyl group of acetone interacts strongly with the sulfonyl and aldehyde moieties of the solute. | |

| Acetonitrile (ACN) | 5.8 | Good | ACN is a highly polar solvent capable of strong dipole-dipole interactions. | |

| Dimethylformamide (DMF) | 6.4 | Excellent | DMF is a highly polar solvent that is an excellent solvent for many polar organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Excellent | DMSO is a highly polar aprotic solvent, exceptionally effective at dissolving polar compounds due to its strong dipole and ability to accept hydrogen bonds. | |

| Polar Protic | Ethanol | 4.3 | Moderate to Good | The hydroxyl group can act as a hydrogen bond donor to the oxygen atoms of the solute, and the ethyl chain provides some nonpolar interaction. |

| Methanol | 5.1 | Moderate | Similar to ethanol, but its higher polarity may make it slightly less effective at solvating the large nonpolar portions of the solute molecule. |

Experimental Protocol: Quantitative Determination of Equilibrium Solubility

To obtain precise, quantitative data, an experimental determination is essential. The following protocol describes the "shake-flask" method, a gold-standard technique for measuring the thermodynamic equilibrium solubility of a solid in a solvent.[5] This method ensures the creation of a truly saturated solution, leading to a reliable and reproducible measurement.

I. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Scintillation vials or flasks with screw caps (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes (glass or solvent-compatible plastic)

-

Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

-

Pre-weighed glass vials for collecting filtrate

-

Vacuum oven or desiccator

II. Experimental Workflow Diagram

Caption: Workflow for determining solubility via the shake-flask and gravimetric method.

III. Step-by-Step Methodology

-

Preparation of the Slurry:

-

To a 20 mL glass vial, add an excess amount of solid this compound (e.g., 50-100 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25.0 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours. A preliminary time-course study can confirm the minimum time required.

-

Causality: This extended agitation at a constant temperature is critical to measure the thermodynamic solubility, not a transient, supersaturated state. It ensures the dissolution and precipitation rates are equal.

-

-

Phase Separation:

-

Remove the vial from the shaker and let it stand undisturbed for 1-2 hours to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the remaining solid.

-

Causality: This step is crucial for ensuring that no solid particulates are carried over during the sampling, which would artificially inflate the measured solubility.

-

-

Sample Collection and Filtration:

-

Carefully draw the clear supernatant into a syringe.

-

Attach a 0.22 µm PTFE syringe filter to the syringe.

-

Dispense the filtered, saturated solution into a pre-weighed (tared) glass vial. Record the mass of the empty vial (M_vial).

-

Trustworthiness: Using a chemically inert filter prevents the absorption of the solute onto the filter medium, ensuring the filtrate's concentration is identical to that of the saturated solution.

-

-

Quantification (Gravimetric Method):

-

Immediately weigh the vial containing the filtrate to determine the total mass of the saturated solution (M_total).

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant mass is achieved.

-

Allow the vial to cool to room temperature in a desiccator, then weigh it to get the final mass of the vial plus the dried solute (M_final).

-

Causality: The gravimetric method is a robust and direct way to measure the mass of the dissolved solid, requiring no spectroscopic calibration curves.[6][7]

-

IV. Calculation and Data Reporting

-

Mass of Solute (M_solute):

-

M_solute = M_final - M_vial

-

-

Mass of Solvent (M_solvent):

-

M_solvent = M_total - M_final

-

-

Solubility Calculation:

-

To express solubility in grams per 100 mL of solvent, use the solvent's density (ρ) at the experimental temperature.

-

Volume_solvent (mL) = M_solvent (g) / ρ (g/mL)

-

Solubility (g / 100 mL) = (M_solute / Volume_solvent) * 100

-

Conclusion

This compound is a polar organic compound whose solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, and lowest in nonpolar solvents such as hexane. While theoretical predictions provide an invaluable starting point for experimental design, the detailed shake-flask protocol provided in this guide offers a reliable and self-validating system for researchers to determine precise solubility data. This empirical data is fundamental for optimizing reaction conditions, developing robust purification strategies, and advancing the application of this versatile chemical intermediate in drug development and materials science.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

- Adeeba Qureshi, Jigar Vyas, & UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Khan, S. (n.d.). Solubility and intermolecular forces. Khan Academy.

- Like Dissolves Like. (2024). Chemistry LibreTexts.

- Like Dissolves Like Definition. (n.d.). Fiveable.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- What Does "Like Dissolves Like" Mean?. (2023). YouTube.

- Wired Chemist. (n.d.). Gravimetric Analysis.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry department website.

- Explain the principle like dissolves like in the context of solubility and chemistry. (n.d.). Proprep.

Sources

"2-(Phenylsulfonyl)benzaldehyde" physical and chemical properties

An In-Depth Technical Guide to 2-(Phenylsulfonyl)benzaldehyde

Introduction: A Bifunctional Reagent in Modern Synthesis

This compound is an aromatic organic compound that has garnered significant interest among researchers, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring both a reactive aldehyde and an electron-withdrawing phenylsulfonyl group positioned ortho to each other, makes it a valuable and versatile bifunctional building block. This guide provides a comprehensive overview of its core physical and chemical properties, spectral characteristics, reactivity profile, and applications, offering field-proven insights for scientists and drug development professionals.

The presence of the strongly deactivating sulfonyl group significantly modulates the electronic properties of the benzaldehyde moiety. This electronic interplay enhances the electrophilicity of the carbonyl carbon, making it a prime substrate for a range of nucleophilic addition reactions. Furthermore, the steric arrangement of the two functional groups allows for the strategic construction of complex heterocyclic systems, which are foundational scaffolds in many pharmacologically active molecules.[1]

Part 1: Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Nomenclature and Identifiers

-

IUPAC Name : 2-(benzenesulfonyl)benzaldehyde[2]

-

Synonyms : 2-(Benzenesulphonyl)benzaldehyde, 2-Benzenesulfonyl-benzaldehyde[2]

-

CAS Number : 126076-76-4[2]

-

Molecular Formula : C₁₃H₁₀O₃S[2]

-

Canonical SMILES : C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=O[2]

-

InChIKey : CWKMIEALBOKDCD-UHFFFAOYSA-N[2]

Molecular Structure

The structure of this compound is defined by a benzaldehyde core with a phenylsulfonyl group attached at the C2 position.

Caption: 2D structure of this compound.

Tabulated Physical Properties

The following table summarizes the key physical and computed properties of the compound.

| Property | Value | Source |

| Molecular Weight | 246.28 g/mol | [2] |

| Monoisotopic Mass | 246.03506535 Da | [2] |

| Physical Form | Solid | |

| Predicted XLogP3 | 2.2 | [3] |

| pKa (Predicted) | Extremely weak basic (essentially neutral) | [4] |

| Storage Temperature | Refrigerator (2-8°C) | [5] |

Part 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key spectral features are dictated by its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically in the δ 9.5-10.5 ppm range, due to the deshielding effect of the carbonyl group.[6][7] The aromatic protons on the two phenyl rings will resonate in the δ 7.0-8.5 ppm region, exhibiting complex splitting patterns due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon around δ 190-193 ppm.[8] Aromatic carbons will appear in the δ 120-145 ppm range. The carbon attached to the sulfonyl group will be shifted downfield due to the group's electron-withdrawing nature.

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹, characteristic of an aromatic aldehyde's carbonyl group.[9]

-

S=O Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfonyl group, typically appearing near 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

-

C-H Stretch (Aldehyde): Two weaker bands, known as a Fermi doublet, may be observed around 2850 cm⁻¹ and 2750 cm⁻¹, which are highly characteristic of an aldehyde C-H bond.[9]

-

Aromatic C=C Stretches: Medium-intensity peaks will be present in the 1450-1600 cm⁻¹ region, corresponding to the phenyl rings.[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would reveal key fragmentation patterns useful for structural confirmation.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z of 246.[10]

-

Key Fragments: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1, m/z 245) and the loss of the formyl group (-CHO), leading to a phenylsulfonyl-phenyl cation. A significant peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is also expected from the fragmentation of the phenylsulfonyl moiety.[10]

Part 3: Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the interplay between its aldehyde and phenylsulfonyl functional groups.

Core Reactivity Analysis

The phenylsulfonyl group is a powerful electron-withdrawing group. Its ortho position to the aldehyde group has two major consequences:

-

Activation of the Carbonyl Group: It significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon. This makes this compound more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[11]

-

Deactivation of the Aromatic Ring: The sulfonyl group deactivates the benzaldehyde ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

Caption: Key reaction pathways for this compound.

Key Synthetic Transformations

-

Nucleophilic Addition Reactions: The compound readily undergoes reactions with a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, cyanides, amines) at the aldehyde carbon to form secondary alcohols and other derivatives.[12]

-

Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent), yielding 2-(phenylsulfonyl)benzoic acid. This derivative is a key precursor for heterocyclic synthesis, such as phthalazinones.[1]

-

Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., NaBH₃CN) provides a straightforward route to corresponding secondary and tertiary amines.

Application in Heterocyclic Synthesis

A primary application of this scaffold is in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[1] For example, its oxidized derivative, 2-(phenylsulfonyl)benzoic acid, can be condensed with hydrazine to form substituted phthalazinones, a class of compounds known for a wide spectrum of biological activities.[1]

Protocol 1: Oxidation to 2-(Phenylsulfonyl)benzoic Acid

This protocol describes a representative oxidation of the aldehyde to a carboxylic acid, a crucial step for subsequent derivatization.

Causality: This procedure utilizes potassium permanganate (KMnO₄), a strong oxidizing agent, under basic conditions. The basic medium prevents the formation of acidic byproducts that could interfere with the reaction and facilitates the initial nucleophilic attack of the permanganate ion on the aldehyde. Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of t-butanol and water.

-

Addition of Oxidant: Prepare a solution of potassium permanganate (KMnO₄, ~1.5 eq) in water. Add this solution dropwise to the stirred aldehyde solution over 30 minutes. The temperature should be maintained below 30°C.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the purple permanganate color and by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess KMnO₄ by adding a small amount of sodium bisulfite solution until the mixture becomes colorless.

-

Isolation: Filter the mixture to remove manganese dioxide (MnO₂). Acidify the clear filtrate with concentrated HCl until the pH is ~2.

-

Purification: The precipitated white solid, 2-(phenylsulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Part 4: Relevance in Drug Discovery and Development

Aldehydes are versatile intermediates in the pharmaceutical industry, serving as building blocks for a wide range of therapeutic agents, including anticonvulsants, anti-hypertensives, and antibiotics.[13][14] The unique structure of this compound makes it an attractive starting material for generating molecular diversity. Derivatives of this compound have been explored for their potential biological activities, including as inhibitors of enzymes like aldehyde dehydrogenase, a target in some cancer therapies.[15] Its ability to serve as a precursor to rigid heterocyclic systems like phthalazinones and quinazolines is of particular importance, as these scaffolds are known to interact with various biological targets.[1]

Part 5: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

GHS Hazard Classification

Based on supplier safety data, the compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[2]

-

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[2]

-

Primary Hazard: Irritant.[2]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16] All handling should be performed in a well-ventilated area or a chemical fume hood.[17]

-

Storage: Store in a tightly closed container in a cool, dry place.[17] For long-term stability, storage in a refrigerator is recommended.

-

In Case of Exposure:

-

Skin Contact: Wash off immediately with plenty of soap and water.[16]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[18]

-

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- PhytoBank. (2015). Showing this compound (PHY0180914).

- PubChemLite. (n.d.). This compound (C13H10O3S).

- Durham Tech. (n.d.). Sigma-Aldrich Safety Data Sheet.

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzaldehyde.

- Wujec, M., et al. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. MDPI.

- Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment.

- Inno Pharmchem. (n.d.). The Role of Benzaldehyde in Modern Pharmaceutical Synthesis.

- Chemistry Stack Exchange. (2023). Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance?.

- Medium. (2025). What are the uses of benzaldehyde in the pharmaceutical industry?.

- Doc Brown's Chemistry. (n.d.). mass spectrum of benzaldehyde.

- Quora. (2022). Why is benzaldehyde less reactive than aliphatic aldehyde?.

- Chemistry LibreTexts. (2022). Nucleophilic Addition Reactions of Aldehydes and Ketones.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C13H10O3S | CID 640916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C13H10O3S) [pubchemlite.lcsb.uni.lu]

- 4. PhytoBank: Showing this compound (PHY0180914) [phytobank.ca]

- 5. 468751-38-4 CAS MSDS (2-(PHENYLSULFONYLMETHYL)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 8. rsc.org [rsc.org]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nbinno.com [nbinno.com]

- 14. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]

- 15. mdpi.com [mdpi.com]

- 16. durhamtech.edu [durhamtech.edu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.be [fishersci.be]

A Comprehensive Technical Guide to the Safe Handling of 2-(Phenylsulfonyl)benzaldehyde for Research and Development

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 2-(Phenylsulfonyl)benzaldehyde. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from established safety data and best practices in chemical hygiene to ensure the well-being of laboratory personnel and the integrity of research.